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Compound of Interest

Compound Name: 2-Nitro-2-hexene

Cat. No.: B15491944 Get Quote

This guide provides a detailed overview of the expected spectroscopic data for the compound

2-Nitro-2-hexene. Due to the limited availability of direct experimental spectra in public

databases, this document presents predicted data based on the analysis of structurally similar

compounds and established spectroscopic principles. The information is intended for

researchers, scientists, and professionals in drug development and related fields.

Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Nitro-2-hexene.

¹H NMR Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Nitro-2-hexene

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b15491944?utm_src=pdf-interest
https://www.benchchem.com/product/b15491944?utm_src=pdf-body
https://www.benchchem.com/product/b15491944?utm_src=pdf-body
https://www.benchchem.com/product/b15491944?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15491944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 (CH₃) ~ 2.1 s -

H3 (CH) ~ 7.0 t ~ 7.5

H4 (CH₂) ~ 2.2 sextet ~ 7.5

H5 (CH₂) ~ 1.5 sextet ~ 7.5

H6 (CH₃) ~ 0.9 t ~ 7.5

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR Spectroscopy
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Nitro-2-hexene

Carbon Chemical Shift (δ, ppm)

C1 ~ 15

C2 ~ 145

C3 ~ 135

C4 ~ 30

C5 ~ 22

C6 ~ 13

Solvent: CDCl₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 2-Nitro-2-hexene
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Functional Group Wavenumber (cm⁻¹) Intensity

Asymmetric NO₂ Stretch ~ 1550 Strong

Symmetric NO₂ Stretch ~ 1365 Strong

C=C Stretch ~ 1650 Medium

C-H Stretch (sp²) ~ 3030 Medium

C-H Stretch (sp³) ~ 2850-2960 Strong

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for 2-Nitro-2-hexene

m/z Ion

129 [M]⁺ (Molecular Ion)

83 [M - NO₂]⁺

70 [C₅H₁₀]⁺

55 [C₄H₇]⁺

41 [C₃H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2-Nitro-2-hexene would be dissolved in a deuterated solvent, typically chloroform-

d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The

solution would be transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be

acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and

100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a
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proton-decoupled spectrum would be obtained to simplify the spectrum to single lines for each

unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Nitro-2-hexene could be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the neat liquid sample would be placed between two

sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, a

solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) could be

analyzed in a liquid cell. The spectrum would be recorded over the mid-infrared range (typically

4000-400 cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry would be performed using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI)

mass spectrometry, the sample would be introduced into the ion source, where it is bombarded

with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of

the molecule. The resulting positively charged fragments are then accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-Nitro-2-hexene.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-2-hexene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15491944#spectroscopic-data-of-2-nitro-2-hexene-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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